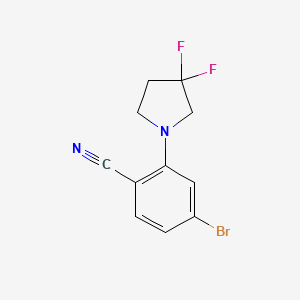

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Description

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of fluorinated organic chemistry and the systematic exploration of halogenated aromatic compounds. The compound was first characterized and catalogued in chemical databases in 2015, as evidenced by its creation date in the PubChem database, with subsequent modifications recorded as recently as 2025. This timeline places its discovery within the modern era of fluorine chemistry, which has experienced tremendous growth since the late 20th century.

The synthetic development of this compound builds upon decades of research into the preparation and functionalization of difluoropyrrolidine derivatives. A pivotal contribution to this field was made by researchers who developed practical and cost-effective synthesis methods for 3,3-difluoropyrrolidine, the key building block incorporated into the target compound. The practical preparation of 3,3-difluoropyrrolidine involved sophisticated synthetic strategies including Claisen rearrangement followed by ruthenium-catalyzed oxidation to prepare 2,2-difluorosuccinic acid, and subsequent efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone followed by reduction processes.

The historical development of synthetic methodologies for creating compounds like this compound reflects the increasing sophistication of modern organic synthesis. The ability to incorporate multiple functional groups, including gem-difluoro substitutions and halogenated aromatic systems, represents a significant advancement from earlier synthetic capabilities. The compound's Chemical Abstracts Service registry number of 1774896-26-2 places it within a series of related compounds that were systematically explored during the mid-2010s as part of broader medicinal chemistry and materials science research programs.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends far beyond its role as an individual chemical entity, encompassing its contributions to synthetic methodology, structure-activity relationship studies, and the broader understanding of fluorinated heterocyclic systems. The compound serves as an excellent model system for investigating the electronic and steric effects of gem-difluoro substitution in heterocyclic environments, providing valuable insights into the fundamental principles governing molecular behavior and reactivity.

From a synthetic perspective, this compound represents a sophisticated example of multi-step synthesis involving the strategic incorporation of diverse functional groups. The synthesis typically involves multi-step procedures beginning with the preparation of difluoropyrrolidine intermediates, which can be achieved through various methods including the treatment of appropriate ketone precursors with fluorinating agents such as diethylaminosulfur trifluoride. The subsequent coupling of these intermediates with brominated benzonitrile derivatives requires careful optimization of reaction conditions to achieve high yields and selectivity.

The compound's significance is further enhanced by its versatility in chemical transformations, particularly its ability to participate in various cross-coupling reactions due to the presence of the bromine substituent. These reactions include substitution processes where the bromine atom can be replaced with other functional groups, oxidation and reduction reactions that can modify the electronic properties of the molecule, and coupling reactions that enable the formation of more complex molecular architectures. This reactivity profile makes the compound valuable as a synthetic intermediate in the preparation of pharmaceutical candidates and advanced materials.

The presence of the difluoropyrrolidine moiety contributes significantly to the compound's importance in medicinal chemistry applications. Fluorinated heterocycles have gained particular attention due to their ability to modulate the pharmacokinetic properties of bioactive molecules, including metabolic stability, membrane permeability, and protein binding characteristics. The 3,3-difluoro substitution pattern creates unique conformational constraints that can enhance the selectivity and potency of molecular interactions with biological targets.

Classification and Nomenclature

The systematic classification and nomenclature of this compound reflects the compound's complex structural features and provides insight into the standardized approaches used to describe sophisticated organic molecules. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, which accurately describes the substitution pattern and functional group arrangement within the molecular framework.

The compound belongs to several overlapping chemical classifications that reflect its diverse structural components. As a benzonitrile derivative, it falls within the broader category of aromatic nitriles, which are characterized by the presence of a cyano group directly attached to an aromatic ring system. The incorporation of the bromine substituent classifies it as a halogenated aromatic compound, specifically an aromatic bromide, which places it within a category of compounds known for their utility in cross-coupling reactions and nucleophilic substitution processes.

The difluoropyrrolidine component introduces additional classification categories, including fluorinated heterocycles and saturated nitrogen-containing heterocycles. The gem-difluoro substitution pattern at the 3,3-position of the pyrrolidine ring represents a specific subcategory of fluorinated compounds that have gained particular attention in pharmaceutical applications due to their unique electronic and conformational properties. This structural feature classifies the compound as a gem-difluoro derivative, a designation that highlights the presence of two fluorine atoms attached to the same carbon center.

From a functional group perspective, the compound can be categorized as a multi-functional organic molecule containing nitrile, aromatic halide, and fluorinated amine functionalities. This classification reflects the compound's potential for diverse chemical reactivity and its utility as a synthetic intermediate in the preparation of more complex molecular structures. The systematic organization of such classification systems enables efficient cataloguing and retrieval of chemical information, facilitating research and development activities across various scientific disciplines.

Table 1: Systematic Classification and Nomenclature Data

| Classification Category | Designation | Structural Feature |

|---|---|---|

| Primary Classification | Aromatic Nitrile | Benzonitrile core structure |

| Halogen Classification | Aromatic Bromide | Bromine substitution at 4-position |

| Heterocycle Classification | Fluorinated Pyrrolidine | 3,3-Difluoropyrrolidine moiety |

| Fluorine Classification | Gem-Difluoro Compound | Two fluorine atoms on single carbon |

| Functional Group Classification | Multi-functional Organic Molecule | Multiple reactive sites |

| IUPAC Name | This compound | Systematic nomenclature |

| Molecular Formula | C₁₁H₉BrF₂N₂ | Elemental composition |

| CAS Registry Number | 1774896-26-2 | Unique chemical identifier |

Relationship to Similar Compounds

The structural and functional relationships between this compound and related compounds provide valuable insights into the systematic design principles underlying modern organic chemistry. The compound exists within a family of closely related structures that share common structural motifs while displaying distinct functional properties based on specific substitution patterns and regioisomeric arrangements.

A particularly important group of related compounds includes various positional isomers that maintain the same functional groups but differ in their regiochemical arrangements. For instance, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile represents a positional isomer where the bromine and difluoropyrrolidine substituents occupy different positions on the benzene ring. This structural relationship demonstrates how subtle changes in substitution patterns can significantly influence the electronic distribution and reactivity profiles of closely related compounds.

The compound also shares important structural relationships with other difluoropyrrolidine-containing molecules that incorporate different aromatic core structures or alternative halogen substitutions. Compounds such as 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile illustrate how the positioning of substituents relative to each other can influence both synthetic accessibility and potential biological activity. These relationships highlight the importance of systematic structural variation in the development of compound libraries for pharmaceutical and materials applications.

The difluoropyrrolidine moiety itself represents a connection to a broader family of fluorinated heterocycles that have gained prominence in contemporary chemical research. The parent compound 3,3-difluoropyrrolidine serves as a key building block for numerous derivatives, with its synthesis and functionalization representing active areas of research. The relationships between these compounds demonstrate the modular approach often employed in modern synthetic chemistry, where complex molecules are constructed through the systematic combination of well-characterized building blocks.

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences | CAS Number |

|---|---|---|---|---|

| This compound | C₁₁H₉BrF₂N₂ | 287.10 g/mol | Reference compound | 1774896-26-2 |

| 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile | C₁₁H₉BrF₂N₂ | 287.10 g/mol | Positional isomer | 1779136-52-5 |

| 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile | C₁₁H₉BrF₂N₂ | 287.10 g/mol | Different substitution pattern | 1707706-73-7 |

| 4-Bromo-2-(3,3-difluoropiperidin-1-yl)benzonitrile | C₁₂H₁₁BrF₂N₂ | 301.13 g/mol | Six-membered ring analogue | 1707572-73-3 |

| 4-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile | C₁₂H₁₁BrF₂N₂ | 301.13 g/mol | Alternative fluorine positioning | 1774898-91-7 |

| 3,3-Difluoropyrrolidine | C₄H₇F₂N | 107.10 g/mol | Core building block | 316131-01-8 |

The systematic relationships between these compounds extend beyond simple structural similarities to encompass shared synthetic pathways and common reactivity patterns. Many of these related compounds can be accessed through similar synthetic strategies, often involving the coupling of pre-formed difluoropyrrolidine intermediates with appropriately substituted aromatic electrophiles. This synthetic relationship facilitates the systematic exploration of structure-activity relationships and enables the efficient preparation of compound libraries for screening applications.

Properties

IUPAC Name |

4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2N2/c12-9-2-1-8(6-15)10(5-9)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUJRQKMTRTCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-chlorobenzonitrile

- Reaction of 4-amino-2-chlorobenzonitrile with sodium nitrite in acidic conditions to generate diazonium salts, followed by copper(I) bromide-mediated halogenation to introduce the bromine atom at the para position relative to the nitrile group.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Aromatic chlorination | 4-amino-2-chlorobenzonitrile + NaNO2 + HCl at 0-5°C | ~72% | |

| Bromination | CuBr in HCl at 0-20°C for 2 hours | - |

This two-step process efficiently yields 4-bromo-2-chlorobenzonitrile, serving as a key precursor.

Cross-Coupling to Attach the Difluoropyrrolidin-1-yl Group

Suzuki-Miyaura Cross-Coupling

- The core involves coupling of 4-bromo-2-chlorobenzonitrile with a boronic acid or ester derivative of the difluoropyrrolidin-1-yl fragment.

- The reaction is optimized by adjusting the Pd catalyst loading (as low as 0.5-2 mol%) to reduce costs.

- The use of acetonitrile-water solvent mixture enhances solubility and reaction efficiency.

- Reaction time varies from 4 to 12 hours, with high yields (>80%) reported under optimized conditions.

Functionalization of the Pyrrolidinyl Moiety

The difluoropyrrolidinyl group can be introduced via nucleophilic substitution or as part of the boronic acid derivative used in the Suzuki coupling. Alternatively, direct nucleophilic substitution on a suitable intermediate can be employed.

Alternative Route: Nucleophilic Substitution

- Use of a difluoropyrrolidine derivative with a suitable leaving group (e.g., halide or tosylate).

- Reaction with the aromatic precursor under basic conditions at elevated temperature.

Purification and Characterization

Post-synthesis, purification involves:

- Filtration and washing of precipitated products

- Chromatography on silica gel using petroleum ether/ethyl acetate mixtures

- Characterization via NMR, IR, and MS to confirm structure and purity

Summary of Reaction Data and Conditions

Notes on Optimization and Yield Enhancement

- Reducing palladium catalyst loading minimizes costs without compromising yield.

- Adjusting solvent ratios (acetonitrile-water) improves solubility and reaction rates.

- Reaction temperature and time are critical for maximizing yield and purity.

- Purification via chromatography ensures high-quality final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The benzonitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions such as heating or the use of a catalyst.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Histamine Receptor Modulation

Research indicates that compounds similar to 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile may act as histamine receptor modulators. For instance, the structure of this compound suggests potential activity as an inverse agonist at the H receptor, which is crucial for treating various neurological disorders. The incorporation of the difluoropyrrolidine moiety enhances the selectivity and potency of the compound against these receptors .

Antipsychotic Properties

The compound's structural characteristics allow it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies have shown that similar structures can exhibit antipsychotic effects by modulating these pathways, potentially leading to new treatments for schizophrenia and other mental health disorders .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may have neuroprotective properties. By influencing neuroinflammatory processes and oxidative stress pathways, such compounds could be developed into therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Histamine H Receptor Inverse Agonism

In a study examining the efficacy of various compounds on H receptors, researchers identified several derivatives with enhanced binding affinity and selectivity. The findings indicate that structural modifications similar to those in this compound can lead to significant improvements in receptor modulation .

Case Study 2: Antipsychotic Activity

A comparative analysis of several pyrrolidine-based compounds demonstrated that those with a similar framework to this compound showed promising results in preclinical models for antipsychotic activity. The study highlighted the importance of fluorinated substituents in enhancing pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine ring and benzonitrile group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile

- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) of 4-bromo-2-fluorobenzonitrile with 1,2,4-triazole in acetonitrile under reflux, achieving a 94% yield .

- Key Differences : Replacing the difluoropyrrolidine with a triazole introduces a heteroaromatic ring, which may enhance hydrogen-bonding interactions in biological targets. However, the absence of fluorine atoms could reduce metabolic stability compared to the difluoropyrrolidine analog.

4-Bromo-2-(trifluoromethyl)benzonitrile

Epoxide-Containing Analogs

- (R)- and (S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile : These enantiomers feature an epoxide group linked via a methoxy bridge. Priced at $1,400/g, their synthesis likely involves chiral resolution or asymmetric catalysis, contributing to their high cost .

- Key Differences : The epoxide introduces a reactive site for ring-opening reactions, enabling diversification into diols or other functional groups. This contrasts with the difluoropyrrolidine analog, which is more conformationally rigid and less reactive.

Molecular Weight and Lipophilicity

| Compound | Molecular Weight | Key Substituent | LogP* (Predicted) |

|---|---|---|---|

| 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile | 287.11 | 3,3-Difluoropyrrolidine | ~2.5 |

| 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile | 252.08 | 1,2,4-Triazole | ~1.8 |

| 4-Bromo-2-(trifluoromethyl)benzonitrile | 250.01 | Trifluoromethyl | ~2.9 |

*Predicted using fragment-based methods. The difluoropyrrolidine analog balances moderate lipophilicity with metabolic stability due to fluorine atoms, whereas the trifluoromethyl derivative is more hydrophobic .

Biological Activity

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a chemical compound notable for its unique structure, which includes a bromine atom, a difluoropyrrolidine ring, and a benzonitrile group. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 1774896-26-2

- Molecular Formula : C11H9BrF2N2

- Molecular Weight : 287.10 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoropyrrolidine moiety and benzonitrile group are believed to play crucial roles in modulating enzyme activity and receptor interactions.

Research indicates that compounds with similar structures can inhibit various enzymes and receptors involved in critical biological pathways. For instance, the difluoropyrrolidine structure may enhance binding affinity to targets such as phosphodiesterases (PDEs), which are implicated in inflammatory responses and other physiological processes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- PDE Inhibition : Preliminary findings suggest that this compound may act as a selective inhibitor of phosphodiesterase enzymes, particularly PDE4, which plays a role in the regulation of cyclic AMP levels within cells. Inhibition of PDE4 has been linked to anti-inflammatory effects and potential therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Cellular Assays : Cellular assays have shown that the compound can modulate signaling pathways associated with inflammation and cellular proliferation. The exact IC50 values for these interactions remain to be fully characterized.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of related compounds found that derivatives of the difluoropyrrolidine structure exhibited potent inhibition of pro-inflammatory cytokine production in vitro. This suggests that this compound may similarly reduce inflammation by targeting specific signaling pathways .

Case Study 2: Neuroprotective Potential

Another investigation into compounds with similar scaffolds revealed neuroprotective effects in models of neuroinflammation. These findings indicate that this compound could be explored for its potential use in neurodegenerative diseases where inflammation plays a critical role .

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its unique structural features allow for modifications that could enhance its biological activity or selectivity towards specific targets.

Industrial Applications

In addition to its medicinal potential, this compound has applications in the development of specialty chemicals and materials due to its unique chemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.